

# 4-Benzyl-2-hydroxymorpholin-3-one: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Benzyl-2-hydroxymorpholin-3-one

**Cat. No.:** B126696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Benzyl-2-hydroxymorpholin-3-one** is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of the potent and selective NK1 receptor antagonist, Aprepitant, which is widely used as an antiemetic for chemotherapy-induced nausea and vomiting.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to **4-Benzyl-2-hydroxymorpholin-3-one**, catering to the needs of researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**4-Benzyl-2-hydroxymorpholin-3-one** is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of a morpholine ring substituted with a benzyl group at the 4-position and a hydroxyl group at the 2-position, adjacent to a carbonyl group at the 3-position.

Table 1: General and Physicochemical Properties of **4-Benzyl-2-hydroxymorpholin-3-one**

| Property          | Value                                                           | Reference(s)                            |
|-------------------|-----------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 4-benzyl-2-hydroxymorpholin-3-one                               | <a href="#">[5]</a>                     |
| Synonyms          | 2-hydroxy-4-(phenylmethyl)-3-morpholinone, benzyl lactam lactol | <a href="#">[5]</a>                     |
| CAS Number        | 287930-73-8                                                     | <a href="#">[6]</a>                     |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>                 | <a href="#">[5]</a>                     |
| Molecular Weight  | 207.23 g/mol                                                    | <a href="#">[3]</a>                     |
| Appearance        | White to off-white powder/crystal                               | <a href="#">[4]</a> <a href="#">[6]</a> |
| Melting Point     | 134-138 °C                                                      | <a href="#">[2]</a>                     |
| Boiling Point     | 441.7 °C at 760 mmHg (Predicted)                                | <a href="#">[7]</a>                     |
| Density           | 1.292 g/cm <sup>3</sup> (Predicted)                             | <a href="#">[7]</a>                     |
| pKa               | 11.00 ± 0.20 (Predicted)                                        | <a href="#">[4]</a>                     |
| Solubility        | Slightly soluble in DMSO and Methanol                           | <a href="#">[7]</a>                     |

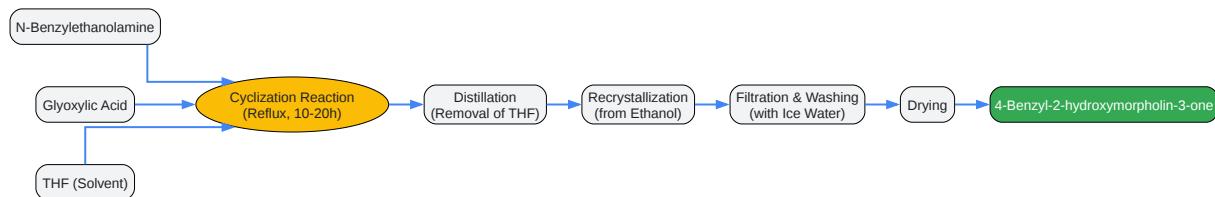
Table 2: Spectroscopic and Computational Data Identifiers

| Identifier       | Value                                                                                       | Reference(s)        |
|------------------|---------------------------------------------------------------------------------------------|---------------------|
| Canonical SMILES | <chem>C1COC(C(=O)N1CC2=CC=C2)O</chem>                                                       | <a href="#">[5]</a> |
| InChI            | <chem>InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2</chem> | <a href="#">[5]</a> |
| InChI Key        | <chem>CAGSEMPCDRYWFN-UHFFFAOYSA-N</chem>                                                    | <a href="#">[5]</a> |
| MDL Number       | <chem>MFCD07776435</chem>                                                                   | <a href="#">[3]</a> |

## Experimental Protocols

### Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one

The most commonly cited method for the synthesis of **4-Benzyl-2-hydroxymorpholin-3-one** is the cyclization reaction between N-benzylethanolamine and glyoxylic acid.[\[8\]](#)


#### Materials:

- N-benzylethanolamine
- Glyoxylic acid (50% aqueous solution)
- Tetrahydrofuran (THF)
- Ethanol
- Deionized water
- Ice

#### Procedure:

- To a suitable reaction flask, add a 50% aqueous solution of glyoxylic acid and tetrahydrofuran.

- Heat the mixture to reflux.
- Slowly add a solution of N-benzylethanolamine in tetrahydrofuran to the refluxing mixture.
- Maintain the reaction at reflux for 10-20 hours.
- After the reaction is complete, remove the tetrahydrofuran by distillation under normal pressure to obtain the crude product.
- The crude product is then purified by recrystallization from ethanol.<sup>[8]</sup>
- The resulting solid is washed with ice water and dried to yield 4-benzyl-2-hydroxymorpholin-3-one as a light-yellow crystalline solid.<sup>[2]</sup>



[Click to download full resolution via product page](#)

### Synthesis Workflow for **4-Benzyl-2-hydroxymorpholin-3-one**.

## Analytical Methods

While specific, detailed experimental parameters for acquiring spectral data are not readily available in the public domain, the following are general guidelines for the characterization of **4-Benzyl-2-hydroxymorpholin-3-one**. Commercial suppliers confirm the structure of their products using these techniques.<sup>[9]</sup>

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet or AB quartet for the benzylic methylene protons, and signals for the morpholine ring protons, including the proton at the hydroxyl-bearing carbon.
- <sup>13</sup>C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the carbons of the morpholine ring.

#### Infrared (IR) Spectroscopy:

- Characteristic peaks would be expected for the O-H stretch (broad, around 3400 cm<sup>-1</sup>), C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the amide (around 1650-1680 cm<sup>-1</sup>), and C-O stretches.

#### Mass Spectrometry (MS):

- The molecular ion peak corresponding to the molecular weight (207.23 g/mol) would be expected. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the morpholine ring.

## Biological Activity and Toxicology

Currently, there is a significant lack of publicly available data on the intrinsic biological activity, mechanism of action, and specific signaling pathways associated with **4-Benzyl-2-hydroxymorpholin-3-one** itself. Its primary and well-documented role is that of a synthetic precursor to Aprepitant.<sup>[10][11]</sup> As a member of the broader class of morpholinone derivatives, it is plausible that it could possess some enzyme inhibitory properties, but this has not been experimentally verified in published literature.<sup>[4]</sup>

**Toxicology:** Limited safety data suggests that **4-Benzyl-2-hydroxymorpholin-3-one** may cause skin and eye irritation.<sup>[4]</sup> Due to the absence of comprehensive toxicological studies, it is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.<sup>[4]</sup>

## Conclusion

**4-Benzyl-2-hydroxymorpholin-3-one** is a compound of considerable interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the antiemetic drug

Aprepitant. This guide has summarized its key chemical and physical properties and provided a detailed protocol for its synthesis. While the direct biological activity and a comprehensive toxicological profile of this intermediate remain to be elucidated, its importance in the pharmaceutical manufacturing landscape is firmly established. Further research into the pharmacological properties of this and related morpholinone derivatives could potentially unveil novel therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. 4-Benzyl-2-hydroxymorpholin-3-one , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]
- 4. guidechem.com [guidechem.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. 4-Benzyl-2-hydroxymorpholin-3-one | 287930-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. CAS No.287930-73-8,4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE Suppliers [lookchem.com]
- 8. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 9. 287930-73-8|4-Benzyl-2-hydroxymorpholin-3-one|BLD Pharm [bldpharm.com]
- 10. guidechem.com [guidechem.com]
- 11. nbino.com [nbino.com]
- To cite this document: BenchChem. [4-Benzyl-2-hydroxymorpholin-3-one: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126696#4-benzyl-2-hydroxymorpholin-3-one-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)